molecular formula C11H16ClNO3 B3459200 [1-Ethoxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]azanium;chloride

[1-Ethoxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]azanium;chloride

Cat. No.: B3459200
M. Wt: 245.70 g/mol
InChI Key: BQULAXAVRFIAHN-UHFFFAOYSA-N
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Description

[1-Ethoxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]azanium;chloride is a chemical compound with a complex structure that includes an ethoxy group, a hydroxyphenyl group, and an azanium chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Ethoxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]azanium;chloride typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then reacted with ammonium chloride to yield the final product. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

[1-Ethoxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]azanium;chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxy group can yield 4-hydroxybenzaldehyde, while reduction can produce 4-hydroxyphenylethanol.

Scientific Research Applications

Chemistry

In chemistry, [1-Ethoxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]azanium;chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its interactions with specific molecular targets can be exploited for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of polymers and coatings.

Mechanism of Action

The mechanism of action of [1-Ethoxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]azanium;chloride involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity and affect various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzaldehyde: Shares the hydroxyphenyl group but lacks the ethoxy and azanium chloride moieties.

    Ethyl Acetoacetate: Contains the ethoxy group but lacks the hydroxyphenyl and azanium chloride moieties.

    Ammonium Chloride: Contains the azanium chloride moiety but lacks the ethoxy and hydroxyphenyl groups.

Uniqueness

What sets [1-Ethoxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]azanium;chloride apart from these similar compounds is its unique combination of functional groups. This combination allows for a broader range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

[1-ethoxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8;/h3-6,10,13H,2,7,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQULAXAVRFIAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4089-07-0
Record name L-Tyrosine ethyl ester hydrochloride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301756
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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